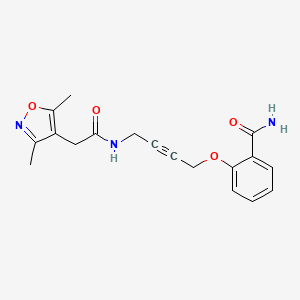
1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-3-methyl- is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various functional groups attached. This particular compound features a methoxy group at the 6th position and a methyl group at the 3rd position, along with a ketone functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-3-methyl- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a methoxy-substituted naphthalene derivative with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-3-methyl- can be oxidized to form 6-methoxy-3-methyl-1-naphthaldehyde.
Reduction: Reduction of the ketone group yields 6-methoxy-3-methyl-3,4-dihydronaphthalen-1-ol.
Substitution: Substitution of the methoxy group can lead to various derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the production of dyes, fragrances, or other specialty chemicals.
作用机制
The mechanism of action for 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-3-methyl- would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific enzymes or receptors in the body, modulating biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
6-methoxy-1-tetralone: Similar structure but lacks the methyl group at the 3rd position.
3-methyl-1-tetralone: Similar structure but lacks the methoxy group at the 6th position.
1-tetralone: The parent compound without any substituents.
Uniqueness
1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-3-methyl- is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups can lead to unique interactions in chemical and biological systems.
属性
IUPAC Name |
6-methoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-5-9-7-10(14-2)3-4-11(9)12(13)6-8/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXQUGVXGVPRCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)OC)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2387453.png)
![3-(3,4-dimethoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2387456.png)



![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2387462.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide](/img/structure/B2387464.png)

![Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate](/img/structure/B2387467.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387469.png)
![(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2387470.png)
![allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2387471.png)
![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2387474.png)

